molecular formula C14H12N2 B13039462 Acridin-9-ylmethanamine

Acridin-9-ylmethanamine

Cat. No.: B13039462
M. Wt: 208.26 g/mol
InChI Key: QBWKHBOHJPQSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridin-9-ylmethanamine is characterized by its unique physical and chemical properties, making it a valuable compound in various scientific research and industrial applications.

Chemical Reactions Analysis

Acridin-9-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.

    Cyclization: This reaction can be catalyzed by acids such as sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Acridin-9-ylmethanamine is similar to other acridine derivatives, such as:

What sets this compound apart is its unique combination of fluorescence and DNA intercalation properties, making it a versatile tool in both research and industrial applications.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

acridin-9-ylmethanamine

InChI

InChI=1S/C14H12N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9,15H2

InChI Key

QBWKHBOHJPQSCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN

Origin of Product

United States

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